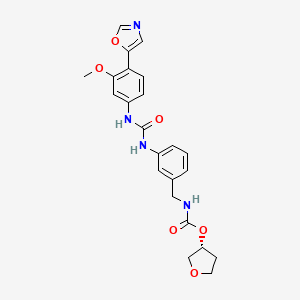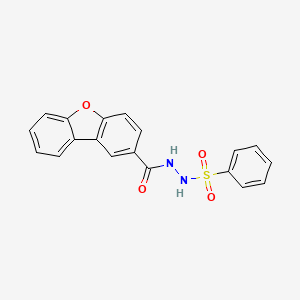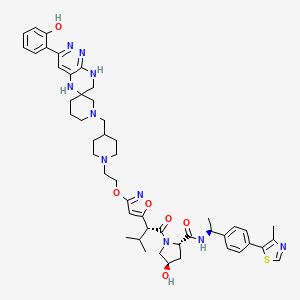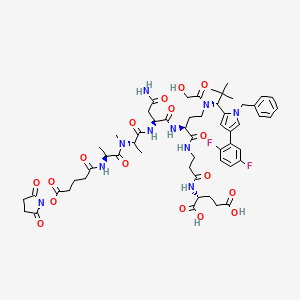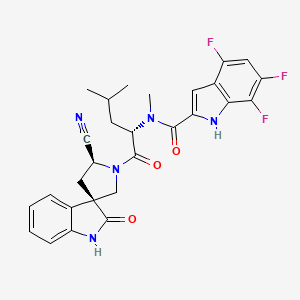
NO2A-Butyne-bis(t-Butyl ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator and a macrocyclic NOTA derivative used primarily for tumor pre-targeting. This compound is known for its ability to conjugate peptides and radionuclides, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NO2A-Butyne-bis(t-Butyl ester) involves the reaction of 1,4,7-triazacyclononane with t-butyl bromoacetate and propargyl bromide under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of NO2A-Butyne-bis(t-Butyl ester) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
NO2A-Butyne-bis(t-Butyl ester) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester and alkyne functional groups.
Chelation Reactions: As a bifunctional chelator, it forms stable complexes with metal ions
Common Reagents and Conditions
Common reagents used in reactions with NO2A-Butyne-bis(t-Butyl ester) include bases like sodium hydride, potassium carbonate, and nucleophiles such as amines and thiols. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent oxidation .
Major Products Formed
The major products formed from reactions involving NO2A-Butyne-bis(t-Butyl ester) include metal-chelate complexes and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
NO2A-Butyne-bis(t-Butyl ester) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in coordination chemistry and for the synthesis of metal complexes.
Biology: Employed in the conjugation of peptides and proteins for imaging and diagnostic purposes.
Medicine: Utilized in the development of radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the production of PET imaging probes and other diagnostic tools
Mechanism of Action
The mechanism of action of NO2A-Butyne-bis(t-Butyl ester) involves its ability to form stable chelate complexes with metal ions. This chelation process is facilitated by the macrocyclic structure of the compound, which provides a favorable environment for metal binding. The resulting metal-chelate complexes can then be used for various applications, including imaging and therapy .
Comparison with Similar Compounds
Similar Compounds
- DOTAGA-tetra(t-Butyl ester)
- p-NH₂-Bn-DTPA-penta(t-Butyl ester)
- DO3A-Thiol
- Butyne-DOTA
Uniqueness
NO2A-Butyne-bis(t-Butyl ester) stands out due to its specific macrocyclic structure and bifunctional chelating properties. This makes it particularly effective for tumor pre-targeting and the conjugation of peptides and radionuclides, offering advantages in stability and specificity compared to other chelators .
Properties
Molecular Formula |
C24H42N4O5 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
tert-butyl 2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate |
InChI |
InChI=1S/C24H42N4O5/c1-8-9-10-25-20(29)17-26-11-13-27(18-21(30)32-23(2,3)4)15-16-28(14-12-26)19-22(31)33-24(5,6)7/h1H,9-19H2,2-7H3,(H,25,29) |
InChI Key |
QMCJSDBHGGFDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)NCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


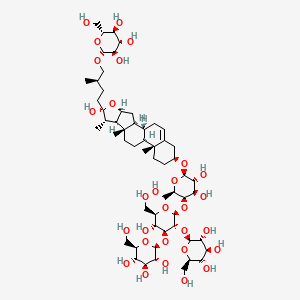

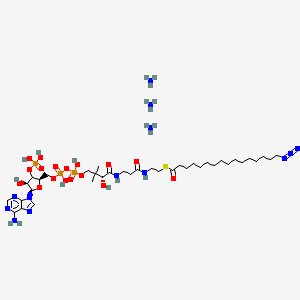
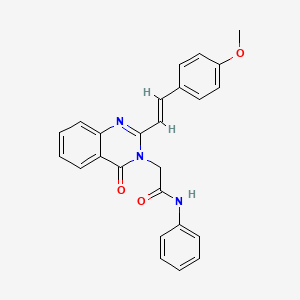
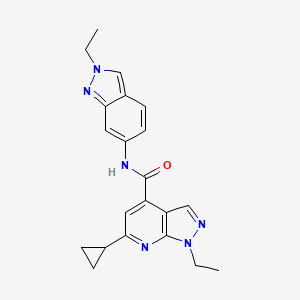
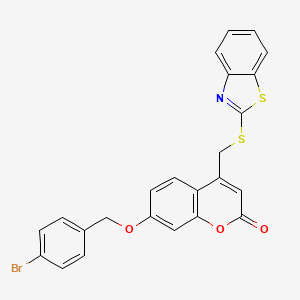
![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
